4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol
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Overview
Description
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a thienyl ring, which is further connected to a fluorinated phenol. The presence of both fluorine and sulfur atoms in its structure imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) to introduce the difluoromethyl group onto a thienyl precursor . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic transfer of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of metal-free approaches for difluoromethylation has been explored to reduce the reliance on sensitive metal complexes and improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the presence of the fluorine atom can influence the compound’s lipophilicity and metabolic stability, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol
- 4-[5-(Difluoromethyl)-2-thienyl]-3-chloro-phenol
- 4-[5-(Difluoromethyl)-2-thienyl]-3-bromo-phenol
Uniqueness
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol stands out due to the specific positioning of the fluorine atom on the phenol ring, which can significantly impact its chemical reactivity and biological activity. The combination of the difluoromethyl group and the thienyl ring also contributes to its unique properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7F3OS |
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Molecular Weight |
244.23 g/mol |
IUPAC Name |
4-[5-(difluoromethyl)thiophen-2-yl]-3-fluorophenol |
InChI |
InChI=1S/C11H7F3OS/c12-8-5-6(15)1-2-7(8)9-3-4-10(16-9)11(13)14/h1-5,11,15H |
InChI Key |
NSQKDQJCHREKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC=C(S2)C(F)F |
Origin of Product |
United States |
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